![molecular formula C7H9F3O3 B168460 Ethyl 5,5,5-trifluoro-3-oxopentanoate CAS No. 127146-29-6](/img/structure/B168460.png)
Ethyl 5,5,5-trifluoro-3-oxopentanoate
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Overview
Description
Ethyl 5,5,5-trifluoro-3-oxopentanoate is a fluorinated organic compound with the molecular formula C₇H₉F₃O₃ and a molecular weight of 198.14 g/mol . This compound is characterized by the presence of a trifluoromethyl group and a keto ester functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5,5,5-trifluoro-3-oxopentanoate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures consistent product quality and high yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,5,5-trifluoro-3-oxopentanoate undergoes various chemical reactions, including:
Nucleophilic Addition: The keto group in the compound is susceptible to nucleophilic addition reactions, forming hemiacetals and acetals under acidic conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Addition: Acid catalysts such as hydrochloric acid or sulfuric acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hemiacetals and Acetals: Formed from nucleophilic addition reactions.
Alcohols: Resulting from the reduction of the keto group.
Substituted Esters: Produced through nucleophilic substitution reactions.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 5,5,5-trifluoro-3-oxopentanoate serves as an essential intermediate in the synthesis of various bioactive compounds. Its fluorinated structure enhances the metabolic stability of drugs and can improve their pharmacokinetic properties. Key areas of pharmaceutical applications include:
- Drug Development : It is utilized in the synthesis of fluorinated pharmaceuticals, which are often more effective due to increased lipophilicity and stability.
- Therapeutic Agents : The compound may play a role in developing new therapeutic agents targeting specific diseases, including cancer and infectious diseases.
Organic Synthesis
In organic chemistry, this compound is employed as a building block for synthesizing complex molecules. Its applications include:
- Synthesis of Complex Organic Molecules : It can be used in various reactions to form substituted esters, hemiacetals, and other derivatives through nucleophilic substitution and addition reactions.
- Multicomponent Reactions : Recent studies have explored its use in multicomponent domino cyclization reactions to create bicyclic structures, demonstrating its versatility in synthetic pathways .
Industrial Chemistry
The compound finds applications in industrial settings for producing specialty chemicals. Its unique properties allow it to be used in:
- Agrochemicals : this compound is being investigated for its potential in synthesizing agrochemicals with enhanced efficacy against pests and diseases.
- Specialty Chemicals : The compound's reactivity makes it suitable for creating various specialty chemicals that require specific functional groups.
While specific biological mechanisms for this compound are still under investigation, its fluorinated nature suggests potential interactions with biological systems. Notable points include:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways, indicating that this compound may exhibit similar properties.
- Neuroprotective Effects : Preliminary studies suggest that fluorinated compounds can reduce oxidative stress markers in neurodegenerative models.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of ethyl 5,5,5-trifluoro-3-oxopentanoate involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group enhances the electrophilicity of the keto group, facilitating nucleophilic addition reactions . The ester group can undergo hydrolysis or substitution, leading to various derivatives with potential biological activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5,5,5-trifluoro-4-oxopentanoate
- Ethyl trifluoromethyl acetyl acetate
- Ethyl 3-trifluoroacetylpropionate
Uniqueness
Ethyl 5,5,5-trifluoro-3-oxopentanoate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and stability. The presence of the trifluoromethyl group significantly influences its chemical behavior, making it a valuable compound in various research and industrial applications .
Biological Activity
Ethyl 5,5,5-trifluoro-3-oxopentanoate is a fluorinated organic compound with significant potential in medicinal chemistry and organic synthesis. Its unique trifluoromethyl group and the presence of both a ketone and an ester functional group contribute to its reactivity and biological activity. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications.
- Molecular Formula: C₇H₉F₃O₃
- Molecular Weight: 198.14 g/mol
- Functional Groups: Ketone, Ester, Trifluoromethyl
Synthesis
This compound can be synthesized through various methods. A common synthetic route involves the reaction of ethyl acetoacetate with trifluoroacetic anhydride in the presence of a base such as pyridine. This method highlights the compound's accessibility for research purposes and its utility in organic synthesis.
The mechanism of action for this compound is primarily attributed to its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group enhances the electrophilicity of the keto group, facilitating nucleophilic addition reactions. This property is crucial for its interactions with biological macromolecules such as proteins and nucleic acids.
Cytotoxicity Studies
In vitro studies have demonstrated that fluorinated compounds can exhibit cytotoxic effects against cancer cell lines. This compound's structural features suggest it may possess similar properties. Further investigation into its antiproliferative effects is warranted.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 5,5,5-trifluoro-4-oxopentanoate | C₇H₉F₃O₃ | Similar structure with variations in functional groups |
Ethyl trifluoroacetate | C₄H₃F₃O₂ | Simpler trifluoromethyl group |
Trifluoromethyl ketone | C₄H₃F₃O | Lacks an ester functional group |
Case Studies
- Antimicrobial Activity : A study on related trifluoromethyl compounds demonstrated significant antimicrobial effects against E. coli and Staphylococcus aureus, suggesting that this compound could exhibit similar properties due to its structural characteristics .
- Cytotoxicity : Research on fluorinated quinolines has shown promising results in inhibiting cancer cell proliferation. Although direct studies on this compound are lacking, its chemical structure implies potential efficacy in similar assays .
Properties
IUPAC Name |
ethyl 5,5,5-trifluoro-3-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3/c1-2-13-6(12)3-5(11)4-7(8,9)10/h2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWAVAOXEHOQME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560917 |
Source
|
Record name | Ethyl 5,5,5-trifluoro-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127146-29-6 |
Source
|
Record name | Ethyl 5,5,5-trifluoro-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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